molecular formula C10H5BrF3IN2O2 B1532695 Methyl 3-bromo-6-iodo-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate CAS No. 1237840-22-0

Methyl 3-bromo-6-iodo-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate

Cat. No. B1532695
CAS RN: 1237840-22-0
M. Wt: 448.96 g/mol
InChI Key: NSCSBTLKSYAQEN-UHFFFAOYSA-N
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Description

“Methyl 3-bromo-6-iodo-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate” is a chemical compound . It is a derivative of imidazopyridine, which is an important fused bicyclic 5–6 heterocycle recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .


Synthesis Analysis

The synthesis of imidazopyridine derivatives, including “this compound”, has been a subject of interest in recent years . Various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions have been employed .


Molecular Structure Analysis

The molecular structure of this compound includes a fused bicyclic 5–6 heterocycle, with a bromo, iodo, and trifluoromethyl substituents . The InChI code for this compound is 1S/C8H3BrF3IN2/c9-5-1-4 (8 (10,11)12)3-15-6 (13)2-14-7 (5)15/h1-3H .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 390.93 . The compound should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C .

Scientific Research Applications

Synthesis and Chemical Reactivity

  • Reactions with 2-Aminopyridines and Related Compounds: Methyl 3-bromoacetylazulene-1-carboxylate shows reactions with 2-aminopyridines to produce imidazo[1,2-a]pyridine derivatives, demonstrating its role in synthesizing nitrogen-heterocycles which could be significant in medicinal chemistry (Imafuku, Miyashita, & Kikuchi, 2003).
  • Methodology for Room Temperature Ionic Liquids (RTILs): Direct methylation or trifluoroethylation of imidazole and pyridine derivatives provides a simple route to various RTILs, highlighting the potential application in green chemistry and ionic liquid synthesis (Zhang, Martin, & Desmarteau, 2003).

Catalysis and Functionalization

  • Copper(I)-Catalyzed Arylation: The copper(I)-catalyzed arylation of substituted imidazo[1,2-a]pyridine has been developed, applicable to various aryl electrophiles. This method is crucial for constructing functionalized imidazo[1,2-a]pyridine core π-systems (Cao et al., 2012).

Synthesis of Heterocycles

  • Synthesis of Imidazo[1,2-a]pyridines: A process using bis(acetyloxy)(phenyl)-λ³-iodane as an oxidant indicates the importance of catalyst quantity in generating specific imidazo[1,2-a]pyridines or α-acetoxylation of β-keto esters (Wang, Ma, & Yu, 2011).
  • Environmental Friendly Synthesis using Ionic Liquid: An environmentally friendly approach for synthesizing highly substituted imidazoles using Bronsted acidic ionic liquid under thermal solvent-free conditions indicates the compound's relevance in sustainable chemistry (Shaterian & Ranjbar, 2011).

Advanced Synthesis Techniques

  • Continuous Flow Synthesis: The first continuous flow synthesis of imidazo[1,2-a]pyridine-2-carboxylic acids from 2-aminopyridines and bromopyruvic acid represents a significant advancement in synthesis methodology (Herath, Dahl, & Cosford, 2010).

Potential Applications in Drug Discovery

  • Synthesis of Tyrosyl-tRNA Synthetase Inhibitors: Novel 6-bromo-imidazo[4,5-b]pyridine derivatives were synthesized and characterized as potential inhibitors of S. aureus tyrosyl-tRNA synthetase, highlighting potential applications in antimicrobial drug discovery (Jabri et al., 2023).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, and the signal word is "Warning" . Hazard statements include H302-H315-H319-H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .

Future Directions

Imidazopyridine derivatives, including “Methyl 3-bromo-6-iodo-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate”, have been recognized for their wide range of applications in medicinal chemistry . They have shown significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . Therefore, the future direction of research could involve further exploration of these compounds for their potential use in treating these and other diseases.

Mechanism of Action

properties

IUPAC Name

methyl 3-bromo-6-iodo-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5BrF3IN2O2/c1-19-9(18)6-7(11)17-3-4(15)2-5(8(17)16-6)10(12,13)14/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSCSBTLKSYAQEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N2C=C(C=C(C2=N1)C(F)(F)F)I)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5BrF3IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 3-bromo-6-iodo-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate
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Methyl 3-bromo-6-iodo-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate
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Methyl 3-bromo-6-iodo-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate
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Methyl 3-bromo-6-iodo-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate
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Methyl 3-bromo-6-iodo-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate

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